1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea
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Description
1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
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Scientific Research Applications
Acetylcholinesterase Inhibition
A study highlighted the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and their evaluation as antiacetylcholinesterase agents. This research aimed at optimizing the spacer length linking two pharmacophoric moieties and assessing compounds with greater conformational flexibility. Notably, compounds with a cyclohexyl group replacing the initially optimized benzyl group attached to the basic nitrogen exhibited high inhibitory activities (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonists
Another study involved the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. The optimization of lead compounds for in vitro potency included modifications of stereochemistry, phenylethyl segment, urea portion, and the 4-phenoxyphenyl group. This led to the discovery of highly potent compounds in this class, acting as antagonists in functional assays (Fotsch et al., 2001).
Corrosion Inhibition
Research conducted on the inhibition effect of certain urea compounds, including 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU), in 1 M HCl solution on mild steel showed significant findings. These compounds exhibited excellent performance as corrosion inhibitors, acting as mixed-type inhibitors and obeying the Langmuir adsorption isotherm. The study provided valuable insights into the adsorption mechanism and the efficiency of these inhibitors (Bahrami & Hosseini, 2012).
Hydrogel Morphology and Rheology Tuning
A distinct study examined 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea (1) and its ability to form hydrogels in acidic conditions. The research emphasized the dependency of the gels' morphology and rheology on the identity of the anion, presenting a novel method to tune the physical properties of these gels (Lloyd & Steed, 2011).
Properties
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14(17-13-6-3-9-21-13)16-10-15(19)7-8-20-12-5-2-1-4-11(12)15/h1-6,9,19H,7-8,10H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSXDTUQVMEAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.